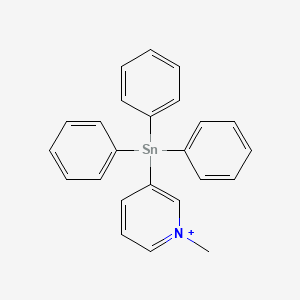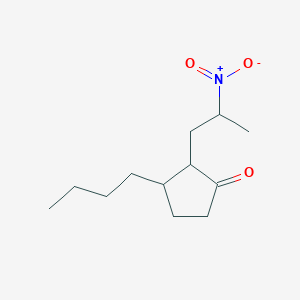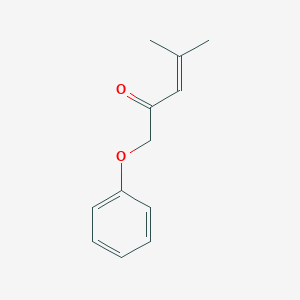![molecular formula C16H16S B14312161 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene CAS No. 113647-97-5](/img/structure/B14312161.png)
9-[2-(Methylsulfanyl)ethyl]-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-(Methylsulfanyl)ethyl]-9H-fluorene: is an organic compound with the molecular formula C16H16S . It is a derivative of fluorene, where a methylsulfanyl group is attached to the ethyl side chain at the 9th position of the fluorene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene typically involves the following steps:
Starting Materials: Fluorene and 2-(Methylsulfanyl)ethyl halide.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, making it nucleophilic.
Reaction Mechanism: The nucleophilic fluorene attacks the electrophilic carbon of the 2-(Methylsulfanyl)ethyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent fluorene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical assays and studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Wirkmechanismus
The mechanism by which 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene exerts its effects depends on its interaction with molecular targets. The methylsulfanyl group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
9-Methylfluorene: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.
9-(2-Hydroxyethyl)-9H-fluorene:
Uniqueness: The presence of the methylsulfanyl group in 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene imparts unique chemical properties, such as increased nucleophilicity and the ability to participate in specific non-covalent interactions. These properties make it distinct from other similar compounds and expand its range of applications in various fields .
Eigenschaften
CAS-Nummer |
113647-97-5 |
|---|---|
Molekularformel |
C16H16S |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
9-(2-methylsulfanylethyl)-9H-fluorene |
InChI |
InChI=1S/C16H16S/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 |
InChI-Schlüssel |
MDVLNWZYXCNRLV-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


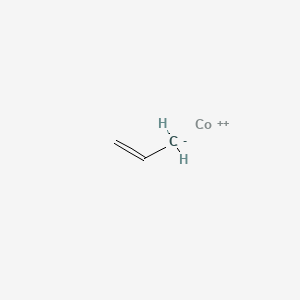
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)

![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
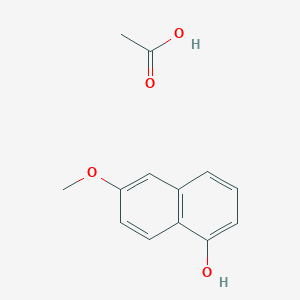
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)
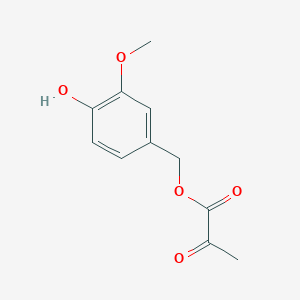
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
